20-Oxopregnacalciferol
Description
20-Oxopregnacalciferol (also referred to as pD3 in some studies) is a photoderivative of 7-dehydropregnenolone (7DHP), a metabolite in the steroidogenic pathway originating from 7-dehydrocholesterol (7DHC). This compound is generated via UVB-mediated photolysis of 7DHP in the skin, an organ intermittently exposed to solar radiation . Structurally, it lacks hydroxyl groups at positions C17, C20, and C21, a feature linked to its reduced calcemic activity compared to classical vitamin D analogs like calcitriol (1α,25-dihydroxyvitamin D3) .
Properties
CAS No. |
86120-56-1 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-14-6-9-18(23)13-17(14)8-7-16-5-4-12-21(3)19(15(2)22)10-11-20(16)21/h7-8,18-20,23H,1,4-6,9-13H2,2-3H3/b16-7+,17-8-/t18-,19+,20+,21-/m0/s1 |
InChI Key |
PXXHJWCVGKGOFV-LQSHBAOPSA-N |
SMILES |
CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyms |
20-oxopregnacalciferol 3 beta-hydroxy-9,10-secopregna-5,7,10(19)-triene-20-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Features and Modifications
The biological activity of vitamin D analogs is highly dependent on structural modifications. Below is a comparative analysis of key compounds:
| Compound | Structural Features | Key Modifications vs. 20-Oxopregnacalciferol |
|---|---|---|
| This compound | Derived from 7DHP; lacks hydroxyl groups at C17, C20, and C21 | N/A (reference compound) |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Hydroxyl groups at C1α and C25; native vitamin D receptor (VDR) ligand | Higher calcemic activity due to intact hydroxylation |
| EB1089 (Secocalcitol) | Side-chain modifications (22,24-diene-24a,26a,27a-trihomo) | Enhanced antiproliferative selectivity in specific cell lines |
| CB1093 | 20-epi-22(S)-ethoxy-23-yne side chain | Induces apoptosis in WM1341 melanoma cells |
| 7-Dehydropregnenolone (7DHP) | Precursor to this compound; contains 5,7-diene structure | Higher intrinsic anti-proliferative activity than pD3 |
| 4S-pD | Derived from pregna-5,7-diene-3β,17α,20S-triol | Higher potency than calcitriol in SKMEL-188 inhibition |
Table 1: Anti-Proliferative and Apoptotic Effects
Key Findings:
- Potency : 4S-pD and 4S-pL derivatives demonstrate equal or greater anti-proliferative activity than calcitriol in SKMEL-188 cells, while this compound matches calcitriol’s efficacy .
- Mechanistic Selectivity : Unlike EB1089 and CB1093, which rely on side-chain modifications for selective VDR interactions, this compound’s activity may involve alternative pathways, such as membrane-associated receptors or metabolism-independent effects .
- Calcemic Risk : this compound and 4S-pD exhibit minimal calcemic effects, whereas calcitriol and 7DHP are associated with higher calcium mobilization .
Mechanisms of Action and Selectivity
VDR Binding and Metabolism
The A-ring 1α-hydroxyl group is critical for VDR binding in most vitamin D analogs. However, this compound’s lack of hydroxyl groups at C17, C20, and C21 suggests distinct binding interactions or non-genomic pathways .
Metabolic Stability
This compound is a terminal photoproduct of 7DHP metabolism, whereas compounds like 7DHP are further metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) or CYP17 enzymes . This metabolic stability may prolong its therapeutic effects compared to precursors like 7DHP.
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